8-(2-Chloroacetamido)naphthalene-1-carboxylic acid
CAS No.:
Cat. No.: VC13331564
Molecular Formula: C13H10ClNO3
Molecular Weight: 263.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H10ClNO3 |
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Molecular Weight | 263.67 g/mol |
IUPAC Name | 8-[(2-chloroacetyl)amino]naphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C13H10ClNO3/c14-7-11(16)15-10-6-2-4-8-3-1-5-9(12(8)10)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) |
Standard InChI Key | YUSWJMLRFSFGSL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)NC(=O)CCl |
Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)NC(=O)CCl |
Introduction
Chemical Identity and Structural Features
8-(2-Chloroacetamido)naphthalene-1-carboxylic acid (IUPAC name: 8-[(2-chloroacetyl)amino]naphthalene-1-carboxylic acid) belongs to the class of naphthalenecarboxylic acid derivatives. Its molecular formula is C₁₃H₁₀ClNO₃, with a molecular weight of 263.68 g/mol. The compound’s structure comprises a naphthalene core substituted at the 1-position with a carboxylic acid group (-COOH) and at the 8-position with a 2-chloroacetamido moiety (-NHCOCH₂Cl).
The spatial arrangement of these substituents introduces significant steric strain due to the peri interaction between the 1-carboxylic acid and 8-acetamido groups. This strain is analogous to that observed in 5-chloro-8-nitro-1-naphthoyl derivatives, where substituents at C-1 and C-8 adopt non-planar conformations to minimize steric clashes . Such geometric distortions can influence reactivity, particularly in nucleophilic substitution or reduction reactions targeting the chloroacetamido group.
Synthesis and Manufacturing Routes
Precursor Preparation
The synthesis of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid typically begins with naphthalene-1-carboxylic acid (CAS 86-55-5), a commercially available starting material . Key steps involve:
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Nitration and Halogenation: Direct nitration of naphthalene-1-carboxylic acid often occurs at the 5-position. To direct substitution to the 8-position, bromination at C-5 is performed first, followed by nitration at C-8 using acetic anhydride and p-TsOH . Subsequent halogen exchange (e.g., Br → Cl) via treatment with thionyl chloride yields 5-chloro-8-nitro-1-naphthoyl chloride.
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Reduction of Nitro Group: Catalytic hydrogenation or stoichiometric reduction (e.g., Zn/AcOH) converts the nitro group at C-8 to an amine, forming 8-amino-5-chloro-1-naphthoic acid .
Chloroacetylation
The amine intermediate undergoes acylation with chloroacetyl chloride (ClCH₂COCl) in the presence of a base (e.g., triethylamine) to install the 2-chloroacetamido group. Reaction conditions are typically mild (0–25°C, dichloromethane solvent) to prevent decomposition of the acid chloride intermediate .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Nitration | HNO₃, Ac₂O, p-TsOH, 0°C → 25°C | 85–92% |
Halogen Exchange | SOCl₂, reflux, 2 h | 95% |
Amine Acylation | ClCH₂COCl, Et₃N, CH₂Cl₂, 0°C → 25°C, 12 h | 86–91% |
Purification and Characterization
Crystallization from methanol or ethanol yields high-purity product. X-ray diffraction studies of analogous compounds (e.g., 5-chloro-8-nitro-1-naphthoyl amides) confirm non-planar geometries, with dihedral angles of 15–25° between the naphthalene plane and substituents .
Physicochemical Properties
Thermal and Spectral Characteristics
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Melting Point: Estimated at 180–190°C (decomposition), based on comparisons to 1-naphthoic acid (157–160°C) and chloroacetamide derivatives.
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 g/L at 25°C).
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Spectroscopy:
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¹H NMR (DMSO-d₆): δ 8.5–8.7 (d, 1H, Ar-H), 8.1–8.3 (m, 2H, Ar-H), 4.2 (s, 2H, CH₂Cl), 3.9 (s, 2H, NHCO).
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IR: 1680 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, amide), 750 cm⁻¹ (C-Cl).
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Table 2: Comparative Physical Properties
Property | 1-Naphthoic Acid | 8-(2-Chloroacetamido) Derivative |
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Molecular Weight | 172.18 g/mol | 263.68 g/mol |
Density | 1.3 g/cm³ | ~1.4 g/cm³ |
LogP (Octanol-Water) | 3.13 | ~2.8 (estimated) |
Reactivity and Stability
Functional Group Transformations
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Amide Hydrolysis: The 2-chloroacetamido group resists acidic hydrolysis but undergoes base-catalyzed cleavage under harsh conditions (e.g., 6 M NaOH, 100°C).
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Chloro Substituent Reactivity: The CH₂Cl group participates in nucleophilic substitutions, enabling conjugation with thiols or amines in drug delivery systems .
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Carboxylic Acid Reactions: Standard derivatization (e.g., esterification, amidation) is feasible, though steric hindrance may reduce yields compared to unsubstituted 1-naphthoic acid .
Stability Profile
The compound is stable under inert atmospheres but prone to photodecomposition. Storage recommendations include amber glass containers at 2–8°C. Compatibility issues arise with strong oxidizers (e.g., HNO₃) and reducing agents (e.g., LiAlH₄) .
Applications in Research and Industry
Pharmaceutical Intermediate
The chloroacetamido group serves as a latent alkylating agent, making the compound valuable in prodrug design. For example, conjugation with anticancer agents via the CH₂Cl moiety enables targeted release in tumor microenvironments .
Protective Group in Peptide Synthesis
Analogous to 5-chloro-8-nitro-1-naphthoyl derivatives, this compound’s steric strain facilitates mild deprotection. Reduction of the amide group (e.g., with Zn/AcOH) cleaves the C–N bond, regenerating free amines without damaging sensitive functional groups .
Agricultural Chemistry
Naphthalenecarboxylic acid derivatives are precursors to herbicides and plant growth regulators . The chloroacetamido group may enhance bioavailability or enable slow-release formulations.
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